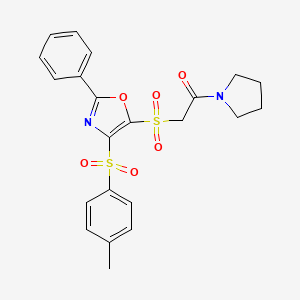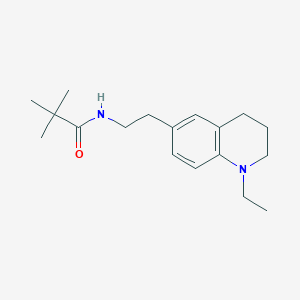
furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed novel pyrazoline derivatives, including furan-2-yl substituted compounds, utilizing both conventional and microwave-assisted synthesis methods. These methods have shown to be efficient, yielding higher product quantities in environmentally friendly conditions. The compounds were evaluated for their anti-inflammatory and antibacterial activities, with specific derivatives showing significant potential. The compounds' structures were confirmed using spectroscopic methods, and their biological activities were supported by molecular docking studies, suggesting their utility as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Corrosion Inhibition
A study utilized a synthesized organic compound containing furan-2-yl group for the prevention of mild steel corrosion in an acidic medium. The compound demonstrated excellent inhibition efficiency, suggesting its potential as a protective agent against corrosion in industrial applications. Electrochemical and surface analysis techniques were employed to confirm the effectiveness of the compound as a mixed-type inhibitor, offering a novel approach to corrosion protection (Singaravelu & Bhadusha, 2022).
Antibacterial Activity and DNA Interaction
Diorganotin(IV) complexes with furan-2-carbohydrazide derivatives were synthesized and characterized, revealing their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes were evaluated for their ability to interact with bacterial DNA, providing insights into their mechanism of action. The study highlights the role of furan-2-yl derivatives in developing new antibacterial agents with specific DNA targeting capabilities (Sedaghat et al., 2015).
Photodegradation Studies
The photodegradation of natural substances involving furan compounds has been studied to understand the chemical transformations under light exposure. These studies provide valuable insights into the environmental fate of furan-based chemicals and their potential applications in developing light-responsive materials (Atta et al., 1993).
Propriétés
IUPAC Name |
furan-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)14(19)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIFOGEHYXCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)
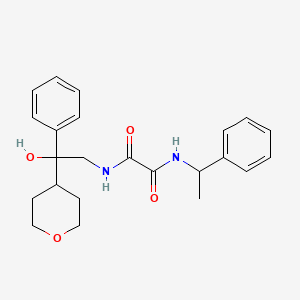
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)
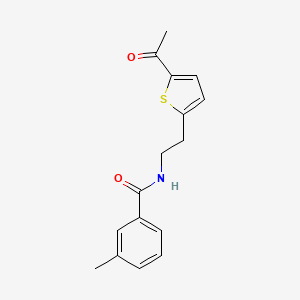
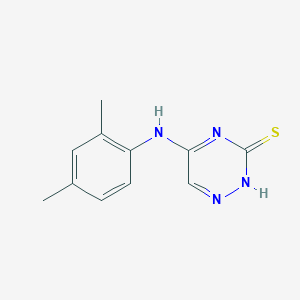
![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)
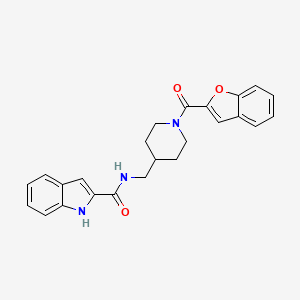
![5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2712770.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
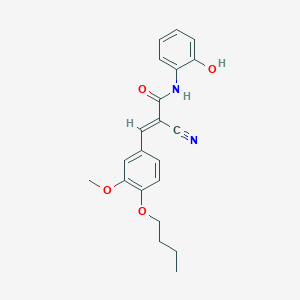
![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)
